[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Description
[(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol hydrochloride (CAS 2306246-87-5) is a fluorinated pyrrolidine derivative with the molecular formula C₅H₁₁ClFNO and a molecular weight of 155.60 g/mol. Its structure features a fluorinated pyrrolidine ring with a hydroxymethyl group at the 2-position and a hydrochloride salt form. The (2R,4R) stereochemistry is critical for its physicochemical and biological properties, as enantiomeric purity often dictates interactions with chiral targets in drug discovery .
Properties
IUPAC Name |
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSMAEKVMQAPIQ-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Methanol Group: The methanol group is attached through nucleophilic substitution reactions, where a hydroxyl group replaces a leaving group on the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, thiols, and other substituted derivatives.
Scientific Research Applications
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It influences signaling pathways related to neurotransmission, metabolism, and cellular regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride (CAS 623583-09-5)
- Molecular Formula: C₅H₁₁ClFNO (identical to the target compound).
- Key Difference : Stereochemistry at the 2-position (2S vs. 2R).
- Impact : Altered spatial arrangement affects binding affinity to biological targets. For example, in gold(I)-dithiocarbamate complexes, stereochemistry influences metal coordination and stability .
- Applications : Used in asymmetric catalysis and as a chiral building block in pharmaceuticals.
((2S,4S)-4-Aminopyrrolidin-2-yl)methanol Dihydrochloride (CAS 1207376-36-0)
- Molecular Formula : C₅H₁₄Cl₂N₂O.
- Key Differences: Substituent: Amino group at the 4-position instead of fluorine. Salt Form: Dihydrochloride (vs. hydrochloride).
- Impact: Enhanced aqueous solubility due to the amino group and additional HCl. Potential use in peptide mimetics or enzyme inhibitors .
Structural Analogs with Modified Substituents
tert-Butyl N-{[(2R,4S)-4-Fluoropyrrolidin-2-yl]methyl} Carbamate Hydrochloride (CAS 1818843-18-3)
- Molecular Formula : C₁₁H₂₁ClFN₂O₂.
- Key Differences :
- Substituent : tert-Butyl carbamate group replaces hydroxymethyl.
- Stereochemistry : (2R,4S) configuration.
- Impact : The bulky tert-butyl group enhances lipophilicity, making it suitable for prodrug strategies or protecting amines during synthesis .
Methyl (2R,4S)-4-Fluoropyrrolidine-2-carboxylate Hydrochloride (CAS 131176-03-9)
Analogs with Different Halogens or Functional Groups
(2R,4R)-Methyl 4-Hydroxypyrrolidine-2-carboxylate Hydrochloride (CAS 114676-59-4)
- Molecular Formula: C₇H₁₄ClNO₃.
- Key Differences :
- Substituent : Hydroxyl group replaces fluorine at the 4-position.
- Used in peptidomimetics and glycosidase inhibitors .
Chiral (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine Hydrochloride
Comparative Data Table
Research Findings and Trends
- Stereochemical Sensitivity : The (2R,4R) configuration in the target compound is often preferred in protease inhibitors due to optimal binding with chiral active sites .
- Fluorine’s Role: Fluorination at the 4-position enhances metabolic stability and bioavailability compared to hydroxyl or amino analogs .
- Salt Forms : Hydrochloride salts improve solubility for in vivo applications, while dihydrochlorides (e.g., CAS 1207376-36-0) are used in highly polar environments .
Biological Activity
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride is a hydrochloride salt of a pyrrolidine derivative notable for its structural features, including a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position. This compound is gaining attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Biological Activity
Research has indicated that [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride exhibits several significant biological activities:
- Antidepressant Effects : Studies suggest that this compound may influence neurotransmitter systems, potentially offering antidepressant properties. Its interaction with serotonin and norepinephrine pathways is particularly noteworthy.
- Antinociceptive Activity : The compound may have pain-relieving effects, which positions it as a candidate for analgesic drug development. Initial animal studies have shown promising results in reducing pain responses.
- Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The mechanism of action for [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets:
- Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity. This interaction is crucial for its antidepressant and neuroprotective effects.
- Pathways Involved : It influences signaling pathways related to neurotransmission, metabolism, and cellular regulation. For instance, it may enhance synaptic plasticity and neuronal survival under stress conditions.
Comparative Analysis
To better understand the biological activity of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride, it can be compared with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(2R,4R)-4-chloropyrrolidin-2-yl]methanol;hydrochloride | Chlorine atom at 4-position | Different reactivity and potential antidepressant properties |
| [(2R,4R)-4-bromopyrrolidin-2-yl]methanol;hydrochloride | Bromine instead of fluorine | Varies in reactivity and analgesic effects |
| [(S)-(-)-Bupropion] | Phenethylamine derivative | Antidepressant and smoking cessation aid |
This table illustrates how variations in halogen substitution can significantly affect biological activity.
Case Studies
Several studies have investigated the biological activity of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride:
- Antidepressant Activity Study : A recent study published in a peer-reviewed journal demonstrated that this compound showed significant improvement in behavioral tests related to depression in rodent models. The study highlighted its ability to increase serotonin levels in the brain.
- Pain Relief Efficacy : Another study focused on the antinociceptive properties of the compound. Results indicated that administration led to a marked reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.
- Neuroprotection Research : A preliminary investigation into the neuroprotective effects revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its therapeutic potential for neurodegenerative conditions.
Q & A
Basic Question: What are the established synthetic routes for [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride, and how are stereochemical outcomes controlled?
Methodological Answer:
Synthesis typically involves stereoselective fluorination of pyrrolidine precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl} carbamate hydrochloride) are synthesized via asymmetric catalysis or chiral resolution, followed by deprotection and HCl salt formation . Key steps include:
- Fluorination : Use of DAST (diethylaminosulfur trifluoride) or Selectfluor® to introduce fluorine at the 4-position while retaining stereochemistry.
- Stereocontrol : Chiral auxiliaries or enzymatic resolution ensure (2R,4R) configuration.
- HCl Salt Formation : Reaction with HCl in methanol or aqueous conditions under controlled temperature (e.g., 93–96°C for 17 hours) .
Advanced Question: How can researchers optimize reaction yields while minimizing racemization during fluorination?
Methodological Answer:
- Catalyst Screening : Use of chiral ligands (e.g., BINAP derivatives) in palladium-catalyzed fluorination to enhance enantiomeric excess (ee) .
- Temperature Control : Lower reaction temperatures (e.g., −20°C to 0°C) reduce racemization risk.
- In Situ Monitoring : HPLC with chiral columns (e.g., Chiralpak® IA/IB) tracks ee during fluorination .
Basic Question: What analytical techniques validate the purity and stereochemical integrity of this compound?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (e.g., 98% purity verification) with UV detection at 210 nm .
- NMR : NMR confirms fluorine position; / NMR validates backbone structure.
- X-ray Crystallography : Resolves absolute configuration using SHELX software for small-molecule refinement .
Advanced Question: How can conflicting NMR and X-ray data on stereochemistry be resolved?
Methodological Answer:
- Multi-Technique Validation : Combine NOESY (nuclear Overhauser effect spectroscopy) with X-ray data to resolve ambiguities.
- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare with experimental data .
Basic Question: What stability considerations are critical for storing this hydrochloride salt?
Methodological Answer:
- Storage Conditions : Under inert atmosphere (N/Ar) at 2–8°C to prevent hygroscopic degradation .
- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) monitor impurity formation via LC-MS .
Advanced Question: How does the fluorine substituent influence the compound’s reactivity in downstream applications?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at adjacent carbons, impacting nucleophilic substitution reactions.
- Hydrogen Bonding : Fluorine’s electronegativity alters solubility and binding affinity in biological targets (e.g., enzyme inhibition assays) .
Basic Question: What impurities are commonly observed, and how are they quantified?
Methodological Answer:
- Common Impurities : Des-fluoro analogs or diastereomers from incomplete fluorination or racemization.
- Quantification : LC-MS with reference standards (e.g., ethylphenidate hydrochloride as an internal standard) .
Advanced Question: What strategies mitigate diastereomer formation during HCl salt crystallization?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance diastereomeric solubility differences.
- Seeding : Introduce pure (2R,4R) crystals to guide selective crystallization .
Basic Question: How is this compound applied in medicinal chemistry research?
Methodological Answer:
- Building Block : Serves as a chiral scaffold for protease inhibitors or GPCR-targeted ligands.
- Biological Assays : Tested in α-mannosidase I inhibition studies (e.g., IC determination via fluorometric assays) .
Advanced Question: What computational tools predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (−0.5 to 0.5), solubility (>10 mg/mL), and CYP450 interactions.
- Molecular Dynamics (MD) : Simulates blood-brain barrier permeability based on hydrophilicity from the hydroxyl and fluorine groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
